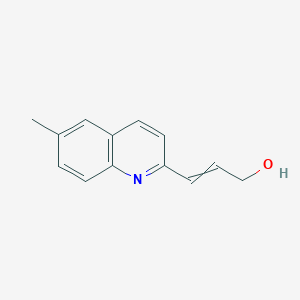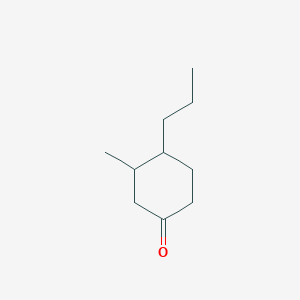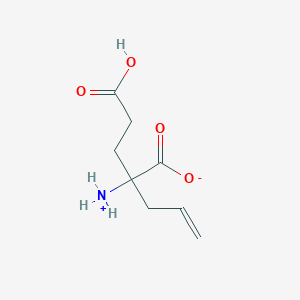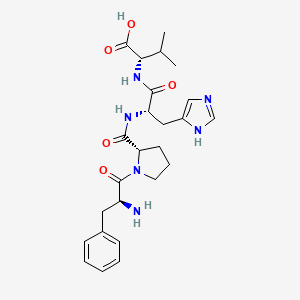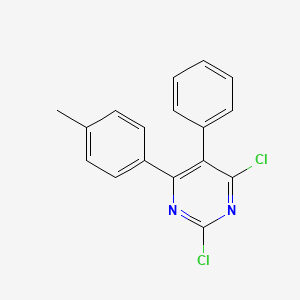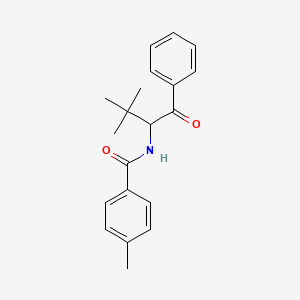
N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-methylbenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a complex molecular structure that includes a phenyl group, a dimethyl group, and a benzamide moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-methylbenzamide typically involves a multi-step process. One common method includes the reaction of 3,3-dimethyl-1-phenylbutan-2-one with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-methylbenzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that mediate its biological activities. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the compound’s mode of action at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-nitrobenzamide: This compound shares a similar structure but with a nitro group instead of a methyl group.
N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-chlorobenzamide: Another similar compound with a chlorine atom replacing the methyl group.
Uniqueness
N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various applications, distinguishing it from its analogs.
Propiedades
Número CAS |
644980-01-8 |
|---|---|
Fórmula molecular |
C20H23NO2 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
N-(3,3-dimethyl-1-oxo-1-phenylbutan-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C20H23NO2/c1-14-10-12-16(13-11-14)19(23)21-18(20(2,3)4)17(22)15-8-6-5-7-9-15/h5-13,18H,1-4H3,(H,21,23) |
Clave InChI |
DSONAZSGDKSJTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenyl)-5-[(E)-hydroxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12604566.png)
![1H-Indazole-3-carbonyl chloride, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12604569.png)


![2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12604597.png)

![ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12604604.png)
![1,3,5-Tripropoxy-2-[4-(2,4,6-tripropoxyphenyl)phenyl]benzene](/img/structure/B12604607.png)
